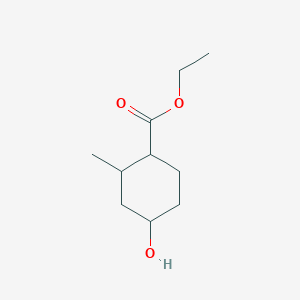

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: is an organic compound with the molecular formula C10H18O3. It is a derivative of cyclohexane, featuring a hydroxyl group at the 4th position, a methyl group at the 2nd position, and an ethyl ester group at the 1st position.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Esterification Reaction: One common method to synthesize ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate involves the esterification of 4-hydroxy-2-methylcyclohexane-1-carboxylic acid with ethanol in the presence of a strong acid catalyst like sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: Industrial production of this compound often involves continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, ensures consistent product quality.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst.

Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups such as halides or amines.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide.

Reduction: Lithium aluminum hydride, hydrogen gas with a metal catalyst.

Substitution: Thionyl chloride, phosphorus tribromide.

Major Products Formed:

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Halides, amines.

Applications De Recherche Scientifique

Medicinal Chemistry

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is explored as an intermediate in synthesizing bioactive molecules. Its derivatives may exhibit pharmacological activities such as:

- Anti-inflammatory Effects : Research indicates potential applications in developing anti-inflammatory drugs by modifying its structure to enhance bioactivity .

- Antimicrobial Properties : The compound's derivatives have been investigated for their ability to combat bacterial infections, demonstrating promising results in vitro against various pathogens .

Industrial Applications

In industrial contexts, this compound serves as a building block for producing specialty chemicals and materials. Its ability to undergo various transformations makes it suitable for creating:

- Polymers : The compound can be utilized in synthesizing polymers with specific properties tailored for various applications.

- Resins : Its reactivity allows it to be incorporated into resin formulations, enhancing their performance characteristics.

Case Study 1: Synthesis of Bioactive Derivatives

A study conducted by Wenjie Xue et al. focused on synthesizing novel derivatives based on the structure of this compound. The synthesized compounds were evaluated for their antibacterial activity against Staphylococcus aureus, showing significant potency compared to existing treatments .

Case Study 2: Industrial Application in Polymer Production

In an industrial setting, this compound was incorporated into a polymer matrix designed for medical applications. The resulting polymer exhibited enhanced mechanical properties and biocompatibility, making it suitable for use in biomedical devices .

Mécanisme D'action

The mechanism of action of ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating biochemical pathways. For instance, its hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The ester group can undergo hydrolysis, releasing the active carboxylic acid derivative that can further participate in metabolic processes .

Comparaison Avec Des Composés Similaires

Ethyl 4-hydroxycyclohexane-1-carboxylate: Lacks the methyl group at the 2nd position.

Ethyl 2-methylcyclohexane-1-carboxylate: Lacks the hydroxyl group at the 4th position.

Methyl 4-hydroxy-2-methylcyclohexane-1-carboxylate: Has a methyl ester instead of an ethyl ester.

Uniqueness: this compound is unique due to the presence of both a hydroxyl group and a methyl group on the cyclohexane ring, along with an ethyl ester group. This combination of functional groups provides distinct chemical reactivity and potential for diverse applications in synthesis and industry .

Activité Biologique

Ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a unique chemical structure characterized by a cyclohexane ring with hydroxyl and ester functional groups. These features contribute to its reactivity and biological activity. The compound can undergo various chemical transformations, making it a versatile intermediate in organic synthesis.

The biological activity of this compound is primarily attributed to its interactions with enzymes and receptors in biological systems. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the ester group may undergo hydrolysis, releasing the active carboxylic acid derivative, which can participate in various metabolic processes.

Pharmacological Activities

Research indicates that derivatives of this compound may exhibit several pharmacological activities:

- Anti-inflammatory : Studies suggest that derivatives can inhibit inflammatory pathways, potentially useful in treating conditions like arthritis.

- Analgesic : Some derivatives show promise as pain relievers, potentially acting on pain pathways in the central nervous system.

- Antimicrobial : The compound has been explored for its ability to combat bacterial infections, with certain derivatives demonstrating activity against resistant strains.

Case Studies and Experimental Data

- In Vitro Studies :

- In Vivo Studies :

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

ethyl 4-hydroxy-2-methylcyclohexane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O3/c1-3-13-10(12)9-5-4-8(11)6-7(9)2/h7-9,11H,3-6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILXBUMBOKFXCKR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCC(CC1C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.